2-propylaniline hydrochloride 2-propylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 93561-38-7
VCID: VC11983363
InChI:
SMILES:
Molecular Formula: C9H14ClN
Molecular Weight: 171.7

2-propylaniline hydrochloride

CAS No.: 93561-38-7

Cat. No.: VC11983363

Molecular Formula: C9H14ClN

Molecular Weight: 171.7

Purity: 95

* For research use only. Not for human or veterinary use.

2-propylaniline hydrochloride - 93561-38-7

Specification

CAS No. 93561-38-7
Molecular Formula C9H14ClN
Molecular Weight 171.7

Introduction

Structural and Molecular Characteristics

2-Propylaniline hydrochloride belongs to the class of aromatic amines, featuring a benzene ring substituted with an amino group and a propyl chain at the ortho position. The hydrochloride salt formation occurs via protonation of the amine group, yielding improved solubility in polar solvents compared to the free base. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC9H14ClN\text{C}_9\text{H}_{14}\text{ClN}
Molecular Weight171.67 g/mol
IUPAC Name2-propylaniline; hydrochloride
SMILES NotationCCCc1ccccc1N.Cl
InChI KeyHMAYPLARXCUUON-UHFFFAOYSA-N

The propyl group introduces steric effects that influence reactivity, while the hydrochloride salt enhances stability during storage and handling.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis of 2-propylaniline hydrochloride involves two stages:

  • Alkylation of Aniline:
    Aniline reacts with propyl halides (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydroxide (NaOH\text{NaOH}). The reaction proceeds via nucleophilic substitution:

    C6H5NH2+CH2CH2CH2XbaseC6H5NH(CH2CH2CH3)+HX\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_2\text{CH}_2\text{CH}_2\text{X} \xrightarrow{\text{base}} \text{C}_6\text{H}_5\text{NH}(\text{CH}_2\text{CH}_2\text{CH}_3) + \text{HX}

    Typical solvents include toluene or dimethylformamide (DMF), with yields optimized at elevated temperatures (80–100°C).

  • Salt Formation:
    The free base is treated with hydrochloric acid (HCl\text{HCl}) in a polar solvent (e.g., ethanol or water), precipitating the hydrochloride salt:

    C9H13N+HClC9H14ClN\text{C}_9\text{H}_{13}\text{N} + \text{HCl} \rightarrow \text{C}_9\text{H}_{14}\text{ClN}

    Purification is achieved via recrystallization or vacuum filtration.

Industrial-Scale Production

Industrial processes emphasize cost efficiency and scalability. Continuous-flow reactors are employed for alkylation, reducing side products like dialkylated amines. Recent advancements in catalytic systems, such as phase-transfer catalysts, have improved yields to >85%.

Physicochemical Properties

The hydrochloride salt exhibits distinct properties compared to its free base:

Property2-Propylaniline (Free Base)2-Propylaniline Hydrochloride
Solubility in WaterLowHigh
Melting Point45–47°C210–215°C (decomposes)
StabilityAir-sensitiveStable under ambient conditions

The enhanced solubility of the hydrochloride form facilitates its use in aqueous reaction media, while its crystalline structure ensures prolonged shelf life.

Applications in Scientific Research

Polymer Chemistry

2-Propylaniline hydrochloride serves as a monomer in the electropolymerization of conductive polymers. Studies demonstrate that poly(2-propylaniline) films exhibit tunable electrical conductivity (10310^{-3} to 10110^{-1} S/cm), making them suitable for sensors and antistatic coatings.

Pharmaceutical Intermediates

The compound is a precursor in synthesizing bioactive molecules. For example, Schiff base derivatives of 2-propylaniline show antimicrobial activity against Staphylococcus aureus (MIC: 25 µg/mL).

Materials Science

Functionalized derivatives are incorporated into metal-organic frameworks (MOFs) for gas storage applications. A 2024 study reported a MOF with 2-propylaniline ligands achieving CO2\text{CO}_2 adsorption capacities of 2.8 mmol/g at 1 bar.

Research Findings and Case Studies

Electropolymerization Mechanisms

Cyclic voltammetry studies reveal that 2-propylaniline hydrochloride undergoes oxidative polymerization at +0.8 V (vs. Ag/AgCl), forming films with granular morphology. The conductivity of these films correlates with doping levels, reaching maxima at pH 3.

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
2-Methoxy-N-propylanilineMethoxy group enhances aromatic reactivityDye synthesis
N-EthylanilineShorter alkyl chain reduces steric hindrancePetrochemical additives
3-PropylanilineMeta substitution alters electronic propertiesCatalysis

The ortho-propyl configuration in 2-propylaniline hydrochloride uniquely balances steric bulk and electronic effects, enabling niche applications in conductive polymers.

Future Directions

  • Toxicity Profiling: Comprehensive in vivo studies to establish safety thresholds.

  • Advanced Materials: Exploration of 2-propylaniline-based MOFs for carbon capture.

  • Pharmaceutical Development: Synthesis of prodrugs leveraging the hydrochloride’s solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator